potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
Overview
Description
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
Synthesis Analysis
Potassium trifluoroborates are used in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Scientific Research Applications
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Petasis Borono-Mannich Multicomponent Reaction
- Scientific Field: Organic Chemistry
- Application Summary: Potassium trifluoroborate salts have been used in the Petasis borono-Mannich multicomponent reaction for the enantioselective synthesis of α-amino esters . This reaction is a powerful tool for the facile synthesis of α-amino esters, which are widely found in bioactive natural products and medicinal compounds .
- Methods of Application: The reaction involves the use of simple aldehydes, amines, and boronic acid precursors . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use and long-term stability .
- Results: The implementation of this concept has led to the successful synthesis of optically active α-amino esters .
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Suzuki-Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: Organotrifluoroborates have been used extensively in Suzuki-Miyaura coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
- Methods of Application: The reaction involves the cross-coupling of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties .
- Results: The reactions have been optimized and give good yields in most cases .
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Epoxidation of C=C bonds
- Scientific Field: Organic Chemistry
- Application Summary: The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
- Methods of Application: The reaction involves the use of unsaturated alkyl- or aryltrifluoroborates .
- Results: The reaction proceeds with full conversion and selectivity .
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Synthesis of Photonic Crystals
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Synthesis of Sensitizers for Dye-Sensitized Solar Cells
- Scientific Field: Energy Science
- Application Summary: Organotrifluoroborates are used in the synthesis of sensitizers for dye-sensitized solar cells .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The synthesis of sensitizers for dye-sensitized solar cells is achieved .
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Mannich / Diastereoselective Hydroamination Reaction Sequence
- Scientific Field: Organic Chemistry
- Application Summary: Organotrifluoroborates are involved in the Mannich / diastereoselective hydroamination reaction sequence .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results: The Mannich / diastereoselective hydroamination reaction sequence is achieved .
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As Precursors for Difluoroboranes
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Vinylating Agent in the Presence of Palladium Catalysts
- Scientific Field: Organic Chemistry
- Application Summary: Potassium vinyltrifluoroborate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts .
- Methods of Application: The reaction involves the use of potassium vinyltrifluoroborate and palladium catalysts .
- Results: The vinylating reaction proceeds under relatively mild conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;(3-tert-butyl-1H-pyrazol-5-yl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3N2.K/c1-7(2,3)5-4-6(13-12-5)8(9,10)11;/h4H,1-3H3,(H,12,13);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBIRRDVOVJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1)C(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate | |
CAS RN |
1402242-84-5 | |
Record name | potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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